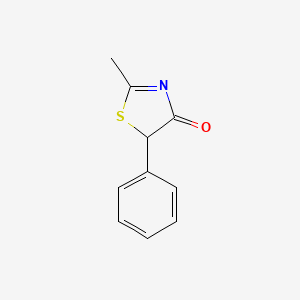
Chromium;titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium and titanium are transition metals known for their unique properties and wide range of applications. When combined, they form compounds that exhibit remarkable characteristics, making them valuable in various scientific and industrial fields. Chromium is known for its high corrosion resistance and hardness, while titanium is renowned for its strength-to-weight ratio and biocompatibility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chromium and titanium compounds can be synthesized through various methods. One common approach is the co-doping of titanium dioxide (TiO₂) with chromium. This can be achieved through a single-step anodization process, where titanium is anodized in a solution containing chromium salts such as potassium chromate . The reaction conditions typically involve the use of dimethyl sulfoxide (DMSO) as a solvent and specific concentrations of chromium and iron sources to achieve the desired doping levels.
Industrial Production Methods: In industrial settings, the production of chromium-titanium compounds often involves high-temperature processes. For example, the preparation of doped titanium dioxide nanomaterials can be achieved through methods such as sol-gel synthesis, hydrothermal treatment, and chemical vapor deposition . These methods allow for precise control over the doping levels and the resulting properties of the compounds.
Analyse Chemischer Reaktionen
Types of Reactions: Chromium-titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, chromium in its hexavalent state (Cr(VI)) can be reduced to trivalent chromium (Cr(III)) in the presence of reducing agents . Titanium compounds, on the other hand, can undergo hydrolysis and condensation reactions, leading to the formation of titanium-oxo clusters .
Common Reagents and Conditions: Common reagents used in the reactions of chromium-titanium compounds include potassium chromate, potassium ferricyanide, and various organic solvents . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of chromium-titanium compounds include doped titanium dioxide nanomaterials, which exhibit enhanced photocatalytic properties and improved charge separation efficiency . These products are valuable in applications such as solar energy conversion and environmental remediation.
Wissenschaftliche Forschungsanwendungen
Chromium-titanium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions, including oxidation and reduction processes . In biology and medicine, chromium-titanium compounds are explored for their potential in biomedical implants due to their biocompatibility and corrosion resistance . In industry, these compounds are utilized in the production of high-performance materials for aerospace, automotive, and construction applications .
Wirkmechanismus
The mechanism of action of chromium-titanium compounds involves their interaction with molecular targets and pathways. For example, chromium in its trivalent state (Cr(III)) can interact with mitochondrial ATP synthase, influencing cellular energy production and metabolic regulation . Titanium compounds, on the other hand, can participate in solid-solution reactions and liquid formation processes, contributing to their unique properties .
Vergleich Mit ähnlichen Verbindungen
Chromium-titanium compounds can be compared with other transition metal compounds, such as those containing zirconium. While zirconium compounds also exhibit high corrosion resistance and strength, chromium-titanium compounds are unique in their combination of photocatalytic properties and biocompatibility . Similar compounds include titanium-zirconium alloys and chromium-iron compounds, each with their own distinct properties and applications .
Eigenschaften
CAS-Nummer |
116590-36-4 |
|---|---|
Molekularformel |
Cr3Ti2 |
Molekulargewicht |
251.72 g/mol |
IUPAC-Name |
chromium;titanium |
InChI |
InChI=1S/3Cr.2Ti |
InChI-Schlüssel |
VGOGBRIHHPJKIY-UHFFFAOYSA-N |
Kanonische SMILES |
[Ti].[Ti].[Cr].[Cr].[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



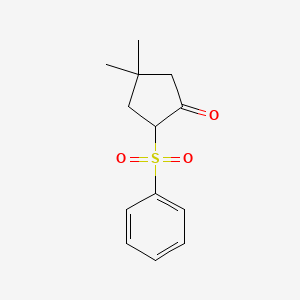
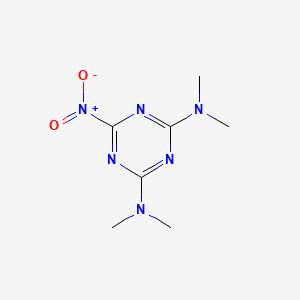
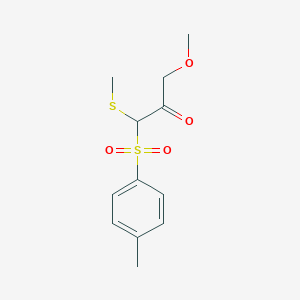
![6-Ethoxy-5H-benzo[7]annulene](/img/structure/B14299201.png)

silane](/img/structure/B14299212.png)
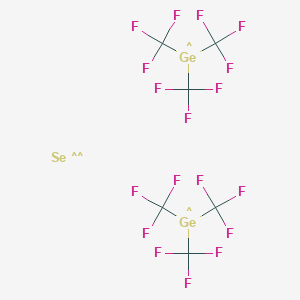
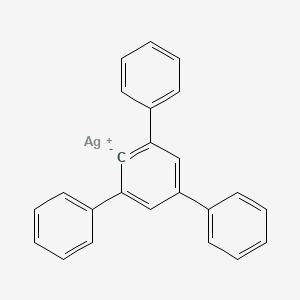
![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)
![[Bis(trimethylgermyl)methylene]bis(trimethylsilane)](/img/structure/B14299247.png)

